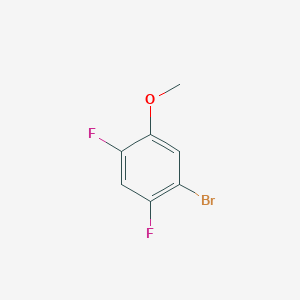

1-Bromo-2,4-difluoro-5-methoxybenzene

Beschreibung

BenchChem offers high-quality 1-Bromo-2,4-difluoro-5-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,4-difluoro-5-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-bromo-2,4-difluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHGZDMSUZUOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,4-difluoro-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and reliable synthetic route to 1-Bromo-2,4-difluoro-5-methoxybenzene, a key building block in the development of novel pharmaceuticals and advanced materials. The strategic placement of fluorine, bromine, and methoxy substituents on the benzene ring makes this compound a versatile intermediate for introducing unique electronic and steric properties into target molecules. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters to ensure successful and reproducible synthesis.

Strategic Importance in Medicinal Chemistry and Materials Science

The 1-bromo-2,4-difluoro-5-methoxyphenyl moiety is a significant pharmacophore in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. In materials science, the unique electronic properties conferred by the substituted benzene ring are leveraged in the design of novel organic electronics and functional polymers.

Synthetic Pathway Overview: A Two-Step Approach

The synthesis of 1-Bromo-2,4-difluoro-5-methoxybenzene is efficiently achieved through a two-step sequence, commencing with the preparation of the key intermediate, 2,4-difluoro-5-methoxyaniline, followed by a Sandmeyer reaction to introduce the bromine atom. This strategy is predicated on the availability of starting materials and the high-yielding nature of the individual transformations.

Caption: Overall synthetic workflow for 1-Bromo-2,4-difluoro-5-methoxybenzene.

Part 1: Synthesis of the Key Intermediate: 2,4-Difluoro-5-methoxyaniline

The synthesis of 2,4-difluoro-5-methoxyaniline is a multi-step process that begins with the selective fluorination and methoxylation of a readily available starting material, followed by the reduction of a nitro group.

Step 1.1: Fluorination of 2,4,5-Trichloronitrobenzene

The initial step involves the selective replacement of two chlorine atoms with fluorine. This is a crucial transformation that sets the foundation for the desired substitution pattern.

Protocol:

A mixture of 2,4,5-trichloronitrobenzene, anhydrous potassium fluoride, and a phase transfer catalyst (e.g., Aliquat 336) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) is heated. The use of a phase transfer catalyst is critical for enhancing the solubility and reactivity of the fluoride salt in the organic medium. The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the product, 2,4-difluoro-5-chloronitrobenzene, is isolated by steam distillation followed by extraction and purification.

Step 1.2: Nucleophilic Aromatic Substitution for Methoxylation

The next step is a nucleophilic aromatic substitution (SNAr) reaction to replace the remaining chlorine atom with a methoxy group. The electron-withdrawing nitro group activates the aromatic ring, facilitating the attack by the methoxide nucleophile.

Protocol:

2,4-Difluoro-5-chloronitrobenzene is dissolved in an anhydrous solvent such as methanol or tetrahydrofuran (THF). A solution of sodium methoxide in methanol is then added dropwise at a controlled temperature. The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed. The product, 2,4-difluoro-5-methoxynitrobenzene, is then isolated by aqueous workup and extraction.

Step 1.3: Reduction of the Nitro Group

The final step in the synthesis of the aniline intermediate is the reduction of the nitro group to an amine.

Protocol:

2,4-Difluoro-5-methoxynitrobenzene is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalyst, such as palladium on carbon (Pd/C), is added to the solution. The reaction mixture is then subjected to hydrogenation with hydrogen gas, typically in a Parr apparatus or under a hydrogen balloon. The reaction is monitored by TLC until the starting material is no longer present. After filtration to remove the catalyst, the solvent is evaporated to yield 2,4-difluoro-5-methoxyaniline.

Part 2: The Sandmeyer Reaction: Conversion to 1-Bromo-2,4-difluoro-5-methoxybenzene

The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2][3][4] This transformation is the final step in the synthesis of the target compound.

Mechanism of the Sandmeyer Reaction

The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The amine is first converted to a diazonium salt, which then undergoes a one-electron transfer from a copper(I) catalyst to form an aryl radical and nitrogen gas. The aryl radical then reacts with a halide from a copper(II) species to form the final aryl halide product, regenerating the copper(I) catalyst in the process.[4]

Caption: Simplified mechanism of the Sandmeyer bromination reaction.

Detailed Experimental Protocol

Materials:

-

2,4-difluoro-5-methoxyaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Ice

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 2,4-difluoro-5-methoxyaniline in hydrobromic acid is prepared and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C. The completion of the diazotization can be tested with starch-iodide paper.

-

Bromination: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared. The freshly prepared diazonium salt solution is then added portion-wise to the copper(I) bromide solution, with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then gently heated to ensure complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure 1-Bromo-2,4-difluoro-5-methoxybenzene.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2,4-Difluoro-5-methoxyaniline | C₇H₇F₂NO | 159.13 | Solid |

| 1-Bromo-2,4-difluoro-5-methoxybenzene | C₇H₅BrF₂O | 223.01 | Liquid or low-melting solid |

Spectroscopic Characterization

The structure of the final product, 1-Bromo-2,4-difluoro-5-methoxybenzene, should be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group protons, with coupling patterns consistent with the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with carbon-fluorine couplings providing further structural confirmation.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit signals corresponding to the two fluorine atoms, and their coupling constants will be indicative of their positions on the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the bromine atom.

Safety Considerations

-

2,4,5-Trichloronitrobenzene: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme caution and appropriate PPE.

-

Sodium Nitrite: Oxidizer and toxic. Handle with care.

-

Diazonium Salts: Potentially explosive, especially when dry. Should be prepared and used in solution without isolation.

-

Organic Solvents: Flammable. Use in a well-ventilated area away from ignition sources.

Conclusion

The synthetic route detailed in this guide provides a reliable and reproducible method for the preparation of 1-Bromo-2,4-difluoro-5-methoxybenzene. By carefully controlling the reaction conditions at each step, researchers and drug development professionals can efficiently access this valuable building block for their synthetic endeavors. The strategic combination of fluorination, methoxylation, and a Sandmeyer reaction offers a practical approach to this important intermediate.

References

- Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.

- Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947, 40, 251–277.

- Gallagher, T. C.; et al. Process for preparing 2,4-difluoroaniline. U.S.

- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.

- Wang, Z. Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons: Hoboken, NJ, USA, 2009.

Sources

An In-Depth Technical Guide to 1-Bromo-2,4-difluoro-5-methoxybenzene (CAS: 943831-06-9): A Keystone Building Block in Modern Drug Discovery

Abstract

1-Bromo-2,4-difluoro-5-methoxybenzene is a strategically functionalized aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern—featuring a reactive bromine handle for cross-coupling, two fluorine atoms for metabolic stabilization, and a methoxy group to modulate electronic properties—makes it an exemplary scaffold for medicinal chemists. This guide provides a comprehensive technical overview of its synthesis, reactivity, strategic applications in drug design, and essential safety protocols, designed for researchers, chemists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

The precise arrangement of substituents on the benzene ring imparts distinct physical and chemical properties to 1-Bromo-2,4-difluoro-5-methoxybenzene. A summary of its key identifiers and properties is presented below. While comprehensive experimental data for this specific isomer is not broadly published, core properties can be confirmed from supplier data and calculated values.

| Property | Value | Source |

| CAS Number | 943831-06-9 | [1][2][3] |

| Molecular Formula | C₇H₅BrF₂O | [3][4] |

| Molecular Weight | 223.01 g/mol | [4] |

| Typical Purity | ≥95% | [4] |

| Appearance | Varies; typically a solid or oil | N/A |

| Boiling Point | Not specified; expected to be similar to related isomers (e.g., 1-bromo-2,4-difluorobenzene: 145-146 °C) | |

| Melting Point | Not specified | N/A |

| InChI Key | N/A | N/A |

Synthesis and Mechanistic Rationale

The synthesis of 1-Bromo-2,4-difluoro-5-methoxybenzene requires a regioselective approach to ensure the correct placement of the four different substituents on the aromatic ring. While multiple pathways are conceivable, a common strategy involves the selective bromination of a pre-functionalized precursor like 3,5-difluoroanisole.

Proposed Synthetic Pathway: Electrophilic Bromination

The most logical route involves the direct bromination of 3,5-difluoroanisole. The causality behind this choice rests on the directing effects of the substituents. The methoxy (-OCH₃) group is a powerful activating, ortho, para-director due to its strong resonance effect. The two fluorine atoms are deactivating via induction but are also ortho, para-directors. In this competitive scenario, the powerful activating nature of the methoxy group dominates, directing the incoming electrophile (Br⁺) to the positions ortho or para to it. The position para to the methoxy group is already occupied by a fluorine atom. Therefore, bromination is directed to one of the two equivalent ortho positions (C2 or C6), yielding the desired product.

Caption: Proposed synthetic pathway for 1-Bromo-2,4-difluoro-5-methoxybenzene.

Experimental Protocol: Electrophilic Bromination (Representative)

This protocol is a representative procedure based on standard organic chemistry methodologies.

-

Vessel Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 3,5-difluoroanisole (1.0 eq.) and a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride.

-

Inert Atmosphere: Purge the flask with dry nitrogen gas.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Dissolve N-Bromosuccinimide (NBS, 1.05 eq.) in a minimal amount of concentrated sulfuric acid or another suitable solvent and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C. The use of a Lewis acid catalyst like iron(III) bromide with liquid bromine is an alternative.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product via column chromatography on silica gel to yield pure 1-bromo-2,4-difluoro-5-methoxybenzene.

Chemical Reactivity and Strategic Applications

The utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, while the fluorinated, methoxy-substituted ring provides a stable core with desirable electronic properties.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the primary site of reactivity, making the molecule an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug synthesis.[4]

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted anilines.

-

Heck and Sonogashira Couplings: Reactions with alkenes and alkynes, respectively.

This versatility allows for the efficient assembly of complex molecular architectures from this single, strategically-designed building block.[4]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of 1-bromo-2,4-difluoro-5-methoxybenzene with a generic arylboronic acid.

-

Setup: In a Schlenk flask under an argon atmosphere, combine 1-bromo-2,4-difluoro-5-methoxybenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio).

-

Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours.

-

Monitoring: Track the disappearance of the starting material by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extraction and Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Isolation: Purify the resulting biaryl product by flash column chromatography.

Caption: Catalytic cycle workflow for a Suzuki-Miyaura cross-coupling reaction.

The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, primarily aimed at enhancing pharmacokinetic properties.[5][6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[4][7] The fluorine atoms at positions 2 and 4 effectively "block" sites on the aromatic ring that are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This metabolic shield can significantly increase the drug's half-life and bioavailability.[4]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence the molecule's overall lipophilicity and binding affinity to its biological target.[5]

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can enhance binding affinity and selectivity.[8]

The combination of these features in a single molecule makes 1-bromo-2,4-difluoro-5-methoxybenzene a highly sought-after intermediate for creating drug candidates with improved metabolic profiles.[4]

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety precautions are imperative. While a specific safety data sheet (SDS) for this exact CAS number is not widely available, data from closely related compounds provides a strong basis for handling procedures.

-

Hazard Identification: Assumed to be hazardous. Similar compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[9] It may also be harmful if swallowed (H302).

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[11][12]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[11][12]

-

Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[11][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[11][12]

Conclusion

1-Bromo-2,4-difluoro-5-methoxybenzene is more than just a chemical intermediate; it is a product of rational design tailored to the needs of modern drug discovery. Its trifecta of functionalities—a reactive site for coupling, fluorine atoms for metabolic stability, and a methoxy group for electronic modulation—provides a powerful and versatile platform for synthesizing novel therapeutic agents. For researchers and drug development professionals, understanding the synthesis, reactivity, and strategic value of this building block is key to accelerating the development of safer and more effective medicines.

References

-

Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.

-

BLD Pharm. (n.d.). 295376-21-5|1-Bromo-2-fluoro-3-methoxybenzene.

-

PubChem. (n.d.). 1-Bromo-2,4-difluoro-5-methylbenzene. National Center for Biotechnology Information.

-

Fisher Scientific. (2024). SAFETY DATA SHEET.

-

Echemi. (n.d.). 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Safety Data Sheets.

-

Fisher Scientific. (2010). SAFETY DATA SHEET.

-

TCI Chemicals. (2025). SAFETY DATA SHEET.

-

Häggblom, M. M., & Sariaslani, F. S. (2021). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI.

-

BLD Pharm. (n.d.). 1783357-67-4|3-Bromo-2,5-difluorophenol.

-

Hu, C.-M., & Chen, J. (1994). A convenient synthesis of bromodifluoromethyl-substituted alkenes. Journal of Fluorine Chemistry.

-

Sigma-Aldrich. (n.d.). 1-Bromo-2,4-difluorobenzene.

-

Benchchem. (n.d.). 1-Bromo-2,4-difluoro-3-methoxybenzene.

-

ChemBK. (2024). 1-Bromo-2-fluoro-4-methoxybenzene.

-

Unnamed Manufacturer. (n.d.). The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis.

-

Guidechem. (n.d.). 1-Bromo-2,4-difluoro-5-methoxybenzene 943831-06-9 United States.

-

Benchchem. (n.d.). A Comparative Guide to the Reactivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene and 1-Chloro-5-methoxy-2,4- dinitrobenzene in Nucleophilic Aromatic Substitution.

-

Fernández, I. (2020). Understanding the reactivity of polycyclic aromatic hydrocarbons and related compounds. Royal Society of Chemistry.

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

-

ChemScene. (n.d.). 38103-06-9|4,4'-(4,4'-Isopropylidenediphenoxy)diphthalic anhydride.

-

Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.

-

Wang, Y., et al. (2023). Influence of Molecular Structure and Aromaticity on the Arc Extinguish Performance of Perfluorinated Insulating Gases Under High Electric Field. MDPI.

-

Li, Y., et al. (2023). Perfluorinated and Polyfluoroalkyl Compounds in the Atmosphere: A Review. MDPI.

-

PubChem. (n.d.). 1-Bromo-2,4-dimethoxybenzene. National Center for Biotechnology Information.

-

Sigma-Aldrich. (n.d.). 1-Bromo-3,4-difluoro-2-methoxybenzene.

-

BLDpharm. (n.d.). 2365228-86-8|1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene.

-

Santa Cruz Biotechnology. (n.d.). 1-Bromo-2,4-difluoro-5-nitrobenzene.

-

BLDpharm. (n.d.). 1439904-14-9|1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene.

-

NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook.

-

Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

Lindstrom, A. B., et al. (2011). Polyfluorinated Compounds: Past, Present, and Future. Environmental Science & Technology.

-

Ibrahim, M. A., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.

-

National Institutes of Health. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC.

-

Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

-

Raju, B. C., et al. (n.d.). La(OTf)3 catalyzed synthesis of substituted-benzylidene cycloalkanones. TSI Journals.

-

Sigma-Aldrich. (n.d.). 1-Bromo-2,4-difluoro-5-nitrobenzene.

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry.

-

Guidechem. (n.d.). 4,4'-(4,4'-ISOPROPYLIDENEDIPHENOXY)BIS(PHTHALIC ANHYDRIDE) (cas 38103-06-9) SDS/MSDS download.

-

Lookchem. (n.d.). Cas 38103-06-9,4,4'-(4,4'-ISOPROPYLIDENEDIPHENOXY)BIS(PHTHALIC ANHYDRIDE).

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.

-

Sci-Hub. (n.d.). Synthesis of substituted 3-trifluoromethylbenzo[b]thiophenes.

Sources

- 1. 295376-21-5|1-Bromo-2-fluoro-3-methoxybenzene|BLD Pharm [bldpharm.com]

- 2. 1783357-67-4|3-Bromo-2,5-difluorophenol|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. jms.ump.edu.pl [jms.ump.edu.pl]

- 9. 1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2 | CID 10081748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Structure Elucidation of 1-Bromo-2,4-difluoro-5-methoxybenzene

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation of the aromatic compound 1-Bromo-2,4-difluoro-5-methoxybenzene (CAS No: 943831-06-9, Molecular Formula: C₇H₅BrF₂O).[1][2] As a substituted anisole derivative, this molecule represents a common structural motif in medicinal chemistry and materials science, making its unambiguous characterization a critical task. This document moves beyond a simple recitation of data, instead focusing on the strategic integration of modern analytical techniques. We will detail the logical workflow, from foundational mass and vibrational analysis to the definitive connectivity mapping provided by advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Each step is explained from the perspective of an analytical scientist, emphasizing the causality behind experimental choices and the self-validating nature of a multi-technique approach.

Introduction: The Analytical Challenge

The precise arrangement of substituents on an aromatic ring dictates its chemical reactivity, physical properties, and biological activity. For 1-Bromo-2,4-difluoro-5-methoxybenzene, there are several potential isomers. The core analytical challenge is not merely to confirm the presence of the constituent atoms, but to prove their exact regiochemical placement. This guide presents a systematic workflow to achieve this confirmation with a high degree of confidence, employing a suite of standard, accessible analytical methods.

The Strategic Workflow for Structure Elucidation

A robust structure elucidation is a process of layered evidence. Each experiment provides a piece of the puzzle, and their collective agreement provides the final, validated structure. The workflow is designed to move from broad, low-resolution information (molecular formula) to high-resolution, specific connectivity data.

Caption: Key HMBC correlations confirming the substituent pattern of the target molecule.

| Proton (¹H) | Correlates to Carbon (¹³C) | Correlation Type | Structural Insight |

| -OCH₃ | C-5 | ²J | Confirms methoxy group is attached to C-5. |

| C-4, C-6 | ³J | Unambiguously places C-4 and C-6 adjacent to the methoxy-bearing carbon. | |

| H-6 | C-1, C-5 | ²J | Confirms H-6 is adjacent to the bromine- and methoxy-bearing carbons. |

| C-2, C-4 | ³J | Links H-6 to the two fluorine-bearing carbons across the ring. | |

| H-3 | C-2, C-4 | ²J | Confirms H-3 is situated between the two fluorine-bearing carbons. |

| C-1, C-5 | ³J | Provides final confirmation of the overall substitution pattern. |

Data Synthesis and Final Conclusion

The structure of 1-Bromo-2,4-difluoro-5-methoxybenzene is confirmed by the confluence of all analytical data:

-

Mass Spectrometry established the correct molecular weight (222/224 amu) and confirmed the presence of one bromine atom via the ~1:1 M⁺/M+2 isotope pattern.

-

IR Spectroscopy identified the required functional groups: an aryl ether, aromatic C-F bonds, an aromatic C-Br bond, and an aromatic ring, while confirming the absence of other functionalities.

-

¹H and ¹³C NMR showed the correct number of proton and carbon environments. Key features like the large ¹JC-F couplings and the specific splitting patterns in the ¹H spectrum provided the initial framework.

-

HSQC unequivocally linked the aromatic protons to their respective carbons.

-

HMBC provided the final, definitive proof by establishing the connectivity between protons and quaternary carbons, locking the substituents into the 1, 2, 4, and 5 positions.

Standard Operating Protocols

NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh approximately 10-15 mg of the compound into a clean, dry NMR tube.

-

Solvation: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Mixing: Cap the tube and gently invert several times or vortex briefly to ensure complete dissolution and a homogenous solution.

-

Acquisition:

-

Instrument: Bruker Avance 500 MHz spectrometer or equivalent. [3] * 1D Spectra (¹H, ¹³C): Acquire standard proton and carbon spectra. For ¹³C, acquire a DEPT-135 spectrum to aid in multiplicity assignment.

-

2D Spectra (HSQC, HMBC): Utilize standard pulse programs (e.g., hsqcedetgpsisp for edited HSQC, hmbcgplpndqf for HMBC). [4]Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to observe both ²J and ³J correlations. [4]

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

Analysis: Introduce the sample into an Electron Ionization (EI) mass spectrometer.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-300 to observe the molecular ion and key fragments. Ensure sufficient resolution to clearly distinguish the M⁺ and M+2 peaks.

IR Spectroscopy Protocol

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a liquid or solid, use an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Place the sample in an FT-IR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

References

-

Beijing Xinheng Technology Co., Ltd. 1-Bromo-2,4-difluoro-5-methoxybenzene - CAS:943831-06-9. Available at: [Link]

-

Orita, A. et al. (2007). Supporting Information for Self-Assembled Spherical Complexes. Wiley-VCH. Available at: [Link]

-

Columbia University, Department of Chemistry. HSQC and HMBC - NMR Core Facility. Available at: [Link]

-

Elyashberg, M. et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Science. Available at: [Link]

-

Lope-Perez, J. & Reynolds, W. F. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. PMC, PubMed Central. Available at: [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

-

University of Arizona, Department of Chemistry. HSQC and HMBC for Topspin. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. Available at: [Link]

-

Dr. Allwin. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Bromo-2,4-difluoro-5-methoxybenzene

Molecular Structure and Spectroscopic Overview

1-Bromo-2,4-difluoro-5-methoxybenzene possesses a unique substitution pattern on the benzene ring that gives rise to distinct and interpretable spectroscopic signatures. The interplay of the electron-withdrawing bromo and fluoro groups and the electron-donating methoxy group significantly influences the electronic environment of the aromatic protons and carbons, providing a rich dataset for structural elucidation.

Caption: Molecular structure of 1-Bromo-2,4-difluoro-5-methoxybenzene.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of 1-bromo-2,4-difluoro-5-methoxybenzene is expected to exhibit two distinct signals in the aromatic region and one singlet in the aliphatic region, corresponding to the two aromatic protons and the methoxy group protons, respectively.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.30 | d | ~8.5 | H-6 |

| ~6.80 | t | ~8.5 | H-3 |

| ~3.90 | s | - | -OCH₃ |

The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents. The bromine atom at C-1 and the fluorine atom at C-2 and C-4 are electron-withdrawing, deshielding the adjacent protons. Conversely, the methoxy group at C-5 is electron-donating, shielding the nearby protons. The predicted downfield shift for H-6 is attributed to the deshielding effect of the adjacent bromine and fluorine atoms. The upfield shift for H-3 is a result of the shielding effect from the ortho- and para-directing methoxy group. The coupling between the two aromatic protons, H-3 and H-6, which are meta to each other, is expected to be a small doublet and triplet, respectively, due to coupling with the fluorine atoms.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Due to the fluorine substituents, the carbon signals will exhibit C-F coupling, which is a powerful tool for unambiguous signal assignment.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~158 | d | Large | C-4 |

| ~155 | d | Large | C-2 |

| ~148 | d | Small | C-5 |

| ~118 | d | Small | C-6 |

| ~110 | dd | Medium | C-3 |

| ~105 | d | Medium | C-1 |

| ~56 | s | - | -OCH₃ |

The carbons directly attached to the highly electronegative fluorine atoms (C-2 and C-4) are expected to show large one-bond C-F coupling constants and will be significantly deshielded, appearing at the downfield end of the aromatic region. The carbon bearing the methoxy group (C-5) will also be deshielded. The carbon attached to the bromine (C-1) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect."

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| 2950-2850 | Weak-Medium | C-H stretch (aliphatic, -OCH₃) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1250-1000 | Strong | C-O stretch (aryl ether) & C-F stretch |

| 800-600 | Strong | C-Br stretch |

The presence of strong absorption bands in the 1250-1000 cm⁻¹ region will be indicative of the C-O and C-F stretching vibrations. The C-Br stretch is expected at lower wavenumbers.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule. A key feature will be the isotopic pattern of bromine.

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is a definitive indicator of the presence of one bromine atom.[1]

Predicted Fragmentation Pathway:

Sources

Reactivity profile of 1-Bromo-2,4-difluoro-5-methoxybenzene

An In-Depth Technical Guide to the Reactivity Profile of 1-Bromo-2,4-difluoro-5-methoxybenzene

Abstract: This technical guide provides a comprehensive analysis of the reactivity profile of 1-Bromo-2,4-difluoro-5-methoxybenzene, a key building block in modern synthetic chemistry. We will delve into the electronic and steric influences of its substituents, which dictate its behavior in a range of pivotal transformations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its application in Nucleophilic Aromatic Substitution (SNAr), metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic diagrams are provided to facilitate practical application and a deeper understanding of its synthetic utility.

Introduction: A Versatile Fluorinated Building Block

1-Bromo-2,4-difluoro-5-methoxybenzene is a polysubstituted aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its utility is most prominent in the fields of pharmaceutical development and agrochemical research.[1][2] The strategic arrangement of its substituents—a bromine atom, two fluorine atoms, and a methoxy group—creates a unique electronic landscape on the benzene ring. This distinct profile not only allows for selective functionalization through various reaction pathways but also imparts desirable properties to the resulting molecules.

In medicinal chemistry, the incorporation of fluorine atoms is a widely adopted strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] 1-Bromo-2,4-difluoro-5-methoxybenzene serves as an excellent scaffold for introducing the difluoromethoxy-phenyl moiety into potential therapeutics, particularly in the development of enzyme inhibitors and other targeted agents.[3] The bromine atom provides a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via modern cross-coupling techniques.[3][5]

This guide will explore the core reactivity patterns of this compound, providing both the theoretical underpinnings and practical methodologies required for its successful application in synthesis.

The Electronic Architecture: Understanding Substituent Effects

The reactivity of 1-Bromo-2,4-difluoro-5-methoxybenzene is a direct consequence of the interplay between the electronic effects of its four substituents. A clear understanding of these influences is critical for predicting regioselectivity and reaction outcomes.

The fluorine, bromine, and methoxy groups exert both inductive and resonance effects, which either donate or withdraw electron density from the aromatic ring.[3]

-

Fluorine (F): Possesses a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weak electron-donating resonance effect (+R). The inductive effect dominates, making the ring electron-deficient and thereby activating it towards nucleophilic attack.

-

Bromine (Br): Exhibits a moderate electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). Crucially, it serves as an excellent leaving group in metal-catalyzed cross-coupling reactions.

-

Methoxy (OCH₃): Features a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R) from its lone pairs. This group acts as an activating group in electrophilic aromatic substitution, though its primary influence in the context of this molecule is modulating the sites for nucleophilic attack.

The cumulative effect of two strongly electron-withdrawing fluorine atoms makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom provides a specific site for metal-halogen exchange and subsequent cross-coupling reactions.

Table 1: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Key Role |

| -F | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating / Electron-Deficient | Activates ring for SNAr |

| -Br | Moderately Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Handle for Cross-Coupling & M-X Exchange |

| -OCH₃ | Weakly Withdrawing (-I) | Strongly Donating (+R) | Activating | Modulates regioselectivity |

Key Reactivity Profiles and Methodologies

The unique electronic structure of 1-Bromo-2,4-difluoro-5-methoxybenzene enables three primary classes of synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring, primarily due to the two fluorine atoms, makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[3] This reaction is a powerful tool for introducing a wide range of nucleophiles.

Causality of Reactivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][7] The first, rate-determining step is the attack of a nucleophile on an electron-poor carbon of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][8] The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction.[8] In 1-Bromo-2,4-difluoro-5-methoxybenzene, the fluorine atoms serve as both potent activating groups and potential leaving groups. The C-F bond is highly polarized, making the attached carbon electrophilic and thus a prime target for nucleophilic attack.[9]

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocol: Synthesis of 4-Bromo-2,5-difluoro-N-methylaniline

This protocol describes a representative SNAr reaction where an amine displaces one of the fluorine atoms.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-Bromo-2,4-difluoro-5-methoxybenzene (1.0 eq) and a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Rationale: Aprotic, polar solvents are used to dissolve the reactants and stabilize the charged Meisenheimer complex without protonating the nucleophile.

-

-

Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture. Then, add the nucleophile, for example, a 40% aqueous solution of methylamine (CH₃NH₂, 1.5 eq), dropwise at room temperature.

-

Rationale: The base deprotonates the amine in situ or facilitates the reaction by neutralizing the HF formed if the amine is used as a salt.

-

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Rationale: Heating provides the necessary activation energy for the nucleophilic attack, the rate-determining step.

-

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

-

Rationale: The organic product is typically insoluble in water, allowing for easy initial separation from the water-soluble inorganic salts and solvent.

-

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the pure product.

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental transformation that converts the relatively unreactive aryl bromide into a highly reactive organometallic nucleophile.[10] This method is invaluable for creating aryl-lithium or aryl-magnesium (Grignard) reagents, which can then react with a wide array of electrophiles.

Causality of Reactivity: The reaction involves treating the aryl bromide with a more electropositive organometallic reagent, typically an alkyllithium (e.g., n-BuLi) or a Grignard reagent (e.g., i-PrMgCl).[10][11] The exchange is rapid and often needs to be performed at very low temperatures (-78 °C to -100 °C) to prevent side reactions, such as the organometallic intermediate reacting with other functional groups on the molecule or the solvent.[12] The resulting aryllithium species is a powerful carbanion, ready to attack electrophiles.

Caption: Workflow for metal-halogen exchange and electrophilic quench.

Experimental Protocol: Lithiation and Quench with Benzaldehyde

-

Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet. Add 1-Bromo-2,4-difluoro-5-methoxybenzene (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).

-

Rationale: Anhydrous and oxygen-free conditions are critical as organolithium reagents are extremely reactive towards water and oxygen.

-

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Rationale: Low temperature is essential to ensure the stability of the aryllithium intermediate and prevent undesired side reactions.[12]

-

-

Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Rationale: Slow addition maintains temperature control. A slight excess of BuLi ensures complete conversion. The one-hour stir time allows the exchange reaction to go to completion.

-

-

Electrophilic Quench: Add benzaldehyde (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the aryllithium solution at -78 °C.

-

Rationale: The aryllithium acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

-

-

Work-up: After stirring for 1-2 hours at -78 °C, slowly warm the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Rationale: The NH₄Cl solution protonates the resulting alkoxide and neutralizes any remaining organolithium reagent.

-

-

Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude alcohol by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 1-Bromo-2,4-difluoro-5-methoxybenzene is an ideal anchor point for palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the precise formation of C-C, C-N, and C-O bonds.[13]

Causality of Reactivity: These reactions proceed through a catalytic cycle involving a palladium complex, typically in the Pd(0) oxidation state.[14] The cycle consists of three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromine bond, forming a Pd(II) intermediate. This is often the rate-limiting step.[5]

-

Transmetalation: A second organic fragment, attached to another metal (e.g., boron in Suzuki coupling, tin in Stille coupling), is transferred to the palladium center.[13][14]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new bond and regenerating the Pd(0) catalyst.[13]

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of 1-Bromo-2,4-difluoro-5-methoxybenzene with phenylboronic acid.

-

Reactor Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-Bromo-2,4-difluoro-5-methoxybenzene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), and a base, typically aqueous sodium carbonate (Na₂CO₃, 2 M solution, 3.0 eq).

-

Rationale: An inert atmosphere is required to prevent oxidation and deactivation of the Pd(0) catalyst. The base is essential for the transmetalation step in the Suzuki reaction.

-

-

Solvent Addition: Add a solvent mixture, commonly toluene and ethanol, or 1,4-dioxane and water.

-

Rationale: A biphasic or mixed solvent system is often used to dissolve both the organic-soluble aryl halide and the often water-soluble base and boronic acid.

-

-

Reaction: Degas the mixture by bubbling argon through the solution for 15-20 minutes. Then, heat the reaction to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.

-

Rationale: Degassing removes dissolved oxygen. Heating is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

-

Work-up: After the reaction is complete (usually 6-24 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

1-Bromo-2,4-difluoro-5-methoxybenzene is a powerful and versatile synthetic intermediate. Its reactivity is governed by a well-defined electronic profile, making it a predictable and reliable substrate for a host of high-impact chemical transformations. The ability to undergo selective nucleophilic aromatic substitution, clean metal-halogen exchange, and efficient palladium-catalyzed cross-coupling makes it an indispensable tool for medicinal chemists and materials scientists aiming to construct complex, highly functionalized molecular architectures. The protocols and mechanistic insights provided in this guide serve as a foundation for leveraging the full synthetic potential of this valuable building block.

References

-

NINGBO INNO PHARMCHEM CO.,LTD., Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene, NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Wikipedia, Metal–halogen exchange, Wikipedia. Available at: [Link]

-

Pharmaffiliates, The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery, Pharmaffiliates. Available at: [Link]

-

Chemistry Steps, Nucleophilic Aromatic Substitution, Chemistry Steps. Available at: [Link]

-

The Royal Swedish Academy of Sciences, PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS, Nobel Prize. Available at: [Link]

-

LibreTexts, 17.10: Nucleophilic Aromatic Substitution - The Addition-Elimantion Mechanism, Chemistry LibreTexts. Available at: [Link]

-

Professor Dave Explains, Nucleophilic Aromatic Substitution, YouTube. Available at: [Link]

-

Vapourtec, Aromatic Substitution | Flow Reactions, Vapourtec Flow Chemistry. Available at: [Link]

-

Indian Academy of Sciences, Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal, Indian Academy of Sciences. Available at: [Link]

-

The College of New Jersey, Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams, Journal of Student Scholarhip. Available at: [Link]

-

National Center for Biotechnology Information, Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate, PMC. Available at: [Link]

-

LibreTexts, 2.2: Pd-Catalyzed Cross Coupling Reactions, Chemistry LibreTexts. Available at: [Link]

-

ACG Publications, Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene, ACG Publications. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. vapourtec.com [vapourtec.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 11. ias.ac.in [ias.ac.in]

- 12. joss.tcnj.edu [joss.tcnj.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nobelprize.org [nobelprize.org]

Starting materials for 1-Bromo-2,4-difluoro-5-methoxybenzene synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-Bromo-2,4-difluoro-5-methoxybenzene

Introduction

1-Bromo-2,4-difluoro-5-methoxybenzene is a substituted aromatic compound of significant interest as a versatile building block in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a combination of electron-withdrawing halogens and an electron-donating methoxy group, allows for diverse downstream functionalization through reactions such as cross-coupling, nucleophilic substitution, and further electrophilic substitution. This guide, intended for researchers and drug development professionals, provides a detailed analysis of the primary synthetic strategies for this target molecule, focusing on the selection of starting materials and the rationale behind the chosen synthetic routes. We will explore two principal pathways: a late-stage nucleophilic aromatic substitution (SNAr) to introduce the methoxy group and a directed ortho-metalation (DoM) approach for regioselective bromination.

Part 1: A Retrosynthetic Overview

From a strategic perspective, the synthesis of 1-Bromo-2,4-difluoro-5-methoxybenzene can be approached by forming one of the key carbon-heteroatom bonds in the final step. The most logical disconnections involve either the C-O bond of the methoxy group or the C-Br bond.

-

Strategy A: Nucleophilic Aromatic Substitution (SNAr). This approach involves introducing the methoxy group by displacing a suitable leaving group, such as a nitro group, from a highly activated aromatic ring. This is often the preferred method when the required precursor is readily accessible.

-

Strategy B: Directed Metalation-Bromination. This strategy relies on the regioselective introduction of the bromine atom onto a pre-existing difluoroanisole core. Standard electrophilic bromination is unlikely to yield the desired isomer due to the directing effects of the substituents. Therefore, a directed ortho-metalation (DoM) is employed to achieve the required regiocontrol.

Caption: Retrosynthetic analysis of 1-Bromo-2,4-difluoro-5-methoxybenzene.

Part 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This pathway is arguably the most direct, leveraging a commercially available and highly activated precursor. The core of this strategy is the displacement of a nitro group by a methoxide nucleophile.

Core Starting Material: 1-Bromo-2,4-difluoro-5-nitrobenzene

The selection of 1-Bromo-2,4-difluoro-5-nitrobenzene as the starting material is validated by its commercial availability and its electronic properties. The nitro group is a powerful electron-withdrawing group that, in concert with the two fluorine atoms, strongly activates the aromatic ring towards nucleophilic attack. The position of the nitro group is particularly susceptible to displacement.

The Methoxylation Protocol

The conversion of the nitro-precursor to the final product is a classic SNAr reaction. The methoxide ion attacks the carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by the electron-withdrawing substituents. Subsequent expulsion of the nitrite anion restores the aromaticity of the ring, yielding the desired methoxy ether.

Experimental Protocol: Methoxylation of 1-Bromo-2,4-difluoro-5-nitrobenzene

-

To a solution of 1-Bromo-2,4-difluoro-5-nitrobenzene (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add sodium methoxide (1.1-1.5 eq.) portion-wise at room temperature.

-

The reaction mixture is stirred at a moderately elevated temperature (e.g., 50-80 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting material.

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

-

The aqueous phase is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 1-Bromo-2,4-difluoro-5-methoxybenzene.

Data Presentation: SNAr Route

| Reagent/Parameter | Role/Condition | Molar Eq. | Key Considerations |

| 1-Bromo-2,4-difluoro-5-nitrobenzene | Starting Material | 1.0 | Commercially available solid. |

| Sodium Methoxide (NaOMe) | Nucleophile | 1.1 - 1.5 | Highly hygroscopic; should be handled under inert atmosphere. |

| DMF or DMSO | Solvent | - | Anhydrous grade is recommended to prevent side reactions. |

| Temperature | Reaction Parameter | 50 - 80 °C | Higher temperatures may be needed but can lead to decomposition. |

| Expected Yield | Outcome | > 80% | Typically a high-yielding transformation. |

Workflow Diagram: SNAr Pathway

Caption: Workflow for the synthesis via the SNAr pathway.

Part 3: Synthesis via Directed Ortho-Metalation (DoM)

Core Starting Material: 2,4-Difluoroanisole

The starting point for this route is 2,4-Difluoroanisole (also known as 2,4-difluoro-1-methoxybenzene).[1] This compound can be prepared from the methylation of commercially available 2,4-difluorophenol using reagents like dimethyl sulfate or methyl iodide.[1]

Rationale and Protocol

The methoxy group is a well-known directed metalation group (DMG). While it typically directs deprotonation to its ortho positions (C2 and C6), in 2,4-difluoroanisole, these positions are either sterically hindered or electronically deactivated by the adjacent fluorine atoms. The C5 position, however, is activated for deprotonation due to the inductive effects of the flanking fluorine atoms at C4 and C6 (if considering the methoxy at C1). This allows for highly selective lithiation at C5. The resulting aryllithium intermediate is then quenched with an electrophilic bromine source to install the bromine atom at the desired position. This type of regioselective lithiation has been successfully applied to similar polyhalogenated fluorobenzenes.[2]

Experimental Protocol: Directed Metalation-Bromination of 2,4-Difluoroanisole

-

In an oven-dried, multi-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,4-difluoroanisole (1.0 eq.) in an anhydrous ethereal solvent, typically tetrahydrofuran (THF).

-

Cool the solution to a low temperature, commonly -78 °C, using a dry ice/acetone bath.

-

Slowly add a solution of a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq.), dropwise while maintaining the low temperature.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Quench the reaction by the slow, dropwise addition of a solution of an electrophilic bromine source (e.g., 1,2-dibromoethane or N-bromosuccinimide, 1.2 eq.) in THF.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Proceed with a standard aqueous workup and extraction, followed by drying and purification by column chromatography or distillation to isolate the final product.

Data Presentation: DoM Route

| Reagent/Parameter | Role/Condition | Molar Eq. | Key Considerations |

| 2,4-Difluoroanisole | Starting Material | 1.0 | Can be synthesized from 2,4-difluorophenol.[1] |

| n-BuLi or LDA | Strong Base | 1.1 | Pyrophoric/moisture-sensitive; requires careful handling. |

| THF | Solvent | - | Anhydrous grade is critical for success. |

| Temperature | Reaction Parameter | -78 °C | Cryogenic conditions are necessary to prevent side reactions. |

| N-Bromosuccinimide (NBS) | Brominating Agent | 1.2 | A solid, easier-to-handle source of electrophilic bromine. |

| Expected Yield | Outcome | 60-80% | Yields can be good, but are highly dependent on conditions. |

Workflow Diagram: DoM Pathway

Caption: Workflow for the synthesis via the Directed Ortho-Metalation pathway.

Part 4: Comparison of Synthetic Strategies

| Feature | Strategy A: SNAr | Strategy B: DoM |

| Starting Material | 1-Bromo-2,4-difluoro-5-nitrobenzene | 2,4-Difluoroanisole |

| Availability | Commercially available as a solid. | Commercially available liquid, or 1 step from 2,4-difluorophenol.[1] |

| Number of Steps | 1 step from commercial precursor. | 1-2 steps depending on anisole availability. |

| Regiocontrol | Inherent to the starting material. | Excellent, controlled by the directed metalation group. |

| Reaction Conditions | Moderate heating (50-80 °C). | Cryogenic (-78 °C), strictly anhydrous, inert atmosphere. |

| Key Reagents | Sodium methoxide (hygroscopic). | n-BuLi (pyrophoric), LDA (moisture-sensitive). |

| Scalability | Generally straightforward to scale up. | Can be challenging to scale due to temperature control and reagent handling. |

| Safety | Standard handling of organic reagents. | Requires expertise in handling pyrophoric and cryogenic materials. |

Conclusion

For the synthesis of 1-Bromo-2,4-difluoro-5-methoxybenzene, two highly effective strategies are available, each with distinct advantages. The Nucleophilic Aromatic Substitution (SNAr) route, starting from 1-Bromo-2,4-difluoro-5-nitrobenzene, represents the most direct and operationally simple method, particularly for lab-scale synthesis, due to the availability of the precursor and the robustness of the reaction. The Directed Ortho-Metalation (DoM) pathway, starting from 2,4-difluoroanisole, provides an elegant solution for achieving precise regiochemical control and serves as an excellent alternative. The choice between these routes will ultimately depend on the specific needs of the research program, considering factors such as scale, reagent availability, and the technical capabilities of the laboratory.

References

-

PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

-

Angene. (n.d.). 3,5-Difluoroanisole: A Key Organic Synthesis Intermediate. Retrieved from [Link]

- Google Patents. (1999). US5965775A - Process for the preparation of 3,5-difluoroaniline.

- Google Patents / European Patent Office. (n.d.). EP 0497213 A2 - Process for producing 3,5-difluoroaniline.

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2,4-difluoro-5-methylbenzene. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,4-Difluoro-1-methoxybenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.

-

ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

-

NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxidation reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

Sources

1-Bromo-2,4-difluoro-5-methoxybenzene molecular weight and formula

An In-Depth Technical Guide to 1-Bromo-2,4-difluoro-5-methoxybenzene: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

1-Bromo-2,4-difluoro-5-methoxybenzene is a trifunctionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a bromine atom, two fluorine atoms, and a methoxy group, provides a powerful combination of properties. The bromine serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, while the difluoro-methoxy substitution pattern offers a strategic tool for modulating the physicochemical and pharmacokinetic profiles of target molecules. This guide provides a comprehensive overview of its properties, a plausible synthesis route with mechanistic considerations, its applications in drug discovery, and essential safety protocols for its handling.

Physicochemical and Structural Properties

The defining characteristics of 1-Bromo-2,4-difluoro-5-methoxybenzene are summarized below. This data is critical for its use in synthetic chemistry, enabling researchers to select appropriate reaction conditions and purification methods.

| Property | Value | Source |

| IUPAC Name | 1-Bromo-2,4-difluoro-5-methoxybenzene | N/A |

| CAS Number | 943831-06-9 | [1] |

| Molecular Formula | C₇H₅BrF₂O | [1][2] |

| Molecular Weight | 223.01 g/mol | [2] |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid | [3] |

| Purity | Typically available at ≥95% purity for research applications | [2] |

Strategic Importance in Medicinal Chemistry

The utility of 1-Bromo-2,4-difluoro-5-methoxybenzene in drug discovery stems from the synergistic effects of its three distinct functional groups. The strategic placement of these groups makes it a valuable building block for creating complex active pharmaceutical ingredients (APIs).[4]

-

Difluoro Moiety : The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry.[5] Fluorine can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[2] This often leads to improved bioavailability and a longer in-vivo half-life. Furthermore, the high electronegativity of fluorine can modulate the acidity/basicity of nearby functional groups and influence binding affinity to biological targets.[2][5]

-

Bromo Group : The bromine atom is an excellent leaving group, making the molecule an ideal substrate for a wide array of metal-catalyzed cross-coupling reactions.[6] This provides a robust and versatile handle for chemists to introduce new carbon-carbon (e.g., Suzuki, Heck, Sonogashira couplings) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, which are fundamental transformations in the construction of complex molecular scaffolds.[2][5][6]

-

Methoxy Group : The methoxy group is an electron-donating group that can influence the electronic properties of the aromatic ring and participate in hydrogen bonding with target receptors. Its presence also impacts the overall lipophilicity and solubility of the final compound.

The diagram below illustrates the central role of this building block in accessing diverse chemical structures crucial for drug development programs.

Caption: Synthetic pathways from the core molecule to complex APIs.

Proposed Synthesis and Mechanistic Considerations

A logical and efficient synthesis of 1-Bromo-2,4-difluoro-5-methoxybenzene involves a nucleophilic aromatic substitution (SₙAr) reaction on a readily available precursor, 1-bromo-2,4,5-trifluorobenzene.

Reaction: 1-Bromo-2,4,5-trifluorobenzene reacts with sodium methoxide in a polar aprotic solvent.

Mechanistic Rationale (Expertise): The SₙAr mechanism is favored here due to the electron-deficient nature of the aromatic ring, which is activated by three electron-withdrawing fluorine atoms. The incoming nucleophile (methoxide, CH₃O⁻) preferentially attacks the carbon at position 5. This position is para to one fluorine (at C2) and ortho to another (at C4), both of which can stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction. The fluorine at C5 is subsequently eliminated as a fluoride ion to yield the final product.

Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions.

-

Preparation : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-bromo-2,4,5-trifluorobenzene (1.0 eq).

-

Solvent Addition : Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), to dissolve the starting material.

-

Reagent Addition : Slowly add a solution of sodium methoxide (CH₃ONa) (1.1 eq) in methanol or as a solid portion-wise at room temperature.

-

Reaction : Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : Upon completion, cool the mixture to room temperature and carefully quench with water.

-

Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-bromo-2,4-difluoro-5-methoxybenzene.

The synthesis workflow is visualized in the diagram below.

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

Safety and Handling

While specific toxicological data for 1-bromo-2,4-difluoro-5-methoxybenzene is limited, data from structurally related haloaromatic compounds suggest that appropriate precautions are necessary.[7][8]

Hazard Identification (based on analogous compounds):

-

Skin Irritation : May cause skin irritation.[9]

-

Eye Irritation : May cause serious eye irritation.[9]

-

Respiratory Irritation : May cause respiratory irritation if inhaled.[9]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle this compound exclusively in a well-ventilated chemical fume hood.[10] Eyewash stations and safety showers should be readily accessible.[8]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[10]

-

Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[11]

-

Respiratory Protection : If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.[12]

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][11]

Conclusion

1-Bromo-2,4-difluoro-5-methoxybenzene is a highly valuable and versatile building block for chemical synthesis. Its trifunctional nature provides a robust platform for constructing complex molecules, particularly in the field of drug discovery where the modulation of metabolic stability and the introduction of diverse functionalities are paramount. The synthetic accessibility and predictable reactivity of this compound, combined with the beneficial properties imparted by its fluoro-methoxy-bromo substitution pattern, ensure its continued importance for researchers and scientists in the development of next-generation pharmaceuticals and other advanced materials.

References

-

PubChem. (n.d.). 1-Bromo-2,4-difluoro-5-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2,4-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (2024). 1-Bromo-2-fluoro-4-methoxybenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 1-Bromo-2,4-difluorobenzene | C6H3BrF2 | CID 67674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2 | CID 10081748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

Navigating the Safety Profile of 1-Bromo-2,4-difluoro-5-methoxybenzene: A Technical Guide for Researchers

Introduction

1-Bromo-2,4-difluoro-5-methoxybenzene is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. As with any novel or specialized chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the known and anticipated hazards associated with 1-Bromo-2,4-difluoro-5-methoxybenzene and details essential safety precautions for its handling, storage, and disposal. The information herein is synthesized from available safety data for structurally related compounds, providing a robust framework for risk mitigation in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Hazard Identification and GHS Classification

Based on available data for related compounds, 1-Bromo-2,4-difluoro-5-methoxybenzene is anticipated to be classified as follows: